3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one
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Overview
Description
3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a unique structure combining elements of oxazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable oxazole derivative under acidic or basic conditions to promote cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, microwave-assisted synthesis, or continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Thiazole Derivatives: Thiazoles also feature a five-membered ring with nitrogen and sulfur atoms, and they are known for their diverse biological properties.
Indole Derivatives: Indoles are another class of heterocycles with significant biological and medicinal importance.
Uniqueness
3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific combination of oxazole and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C12H13N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6,10-11,13,15H,1H3,(H,14,16) |
InChI Key |
MJPNIQUYAGQTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(NNC(=O)C2NO1)C3=CC=CC=C3 |
Origin of Product |
United States |
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